molecular formula C16H23N3O4 B15279726 5'-(tert-Butyl) 3'-ethyl 6',7'-dihydrospiro[cyclopropane-1,4'-pyrazolo[4,3-c]pyridine]-3',5'(2'H)-dicarboxylate

5'-(tert-Butyl) 3'-ethyl 6',7'-dihydrospiro[cyclopropane-1,4'-pyrazolo[4,3-c]pyridine]-3',5'(2'H)-dicarboxylate

Cat. No.: B15279726
M. Wt: 321.37 g/mol
InChI Key: XZMGMVQRQVLTMJ-UHFFFAOYSA-N
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Description

5’-(tert-Butyl) 3’-ethyl 6’,7’-dihydrospiro[cyclopropane-1,4’-pyrazolo[4,3-c]pyridine]-3’,5’(2’H)-dicarboxylate is a complex organic compound belonging to the class of pyrazolopyridines This compound is characterized by its unique spiro structure, which includes a cyclopropane ring fused to a pyrazolo[4,3-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-(tert-Butyl) 3’-ethyl 6’,7’-dihydrospiro[cyclopropane-1,4’-pyrazolo[4,3-c]pyridine]-3’,5’(2’H)-dicarboxylate typically involves multiple steps:

    Formation of Pyrazolo[4,3-c]pyridine Core: The initial step involves the formation of the pyrazolo[4,3-c]pyridine core.

    Cyclopropane Ring Formation: The cyclopropane ring is introduced through a cyclization reaction, often involving the use of diazo compounds and transition metal catalysts.

    Introduction of tert-Butyl and Ethyl Groups: The tert-butyl and ethyl groups are introduced via alkylation reactions using appropriate alkyl halides and bases.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors for hydrogenation steps and continuous flow reactors for cyclization reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the tert-butyl and ethyl positions, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas, Pd/C catalyst.

    Substitution: Sodium hydride, alkyl halides.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

5’-(tert-Butyl) 3’-ethyl 6’,7’-dihydrospiro[cyclopropane-1,4’-pyrazolo[4,3-c]pyridine]-3’,5’(2’H)-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5’-(tert-Butyl) 3’-ethyl 6’,7’-dihydrospiro[cyclopropane-1,4’-pyrazolo[4,3-c]pyridine]-3’,5’(2’H)-dicarboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in key biological processes, such as signal transduction and metabolic pathways.

    Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5’-(tert-Butyl) 3’-ethyl 6’,7’-dihydrospiro[cyclopropane-1,4’-pyrazolo[4,3-c]pyridine]-3’,5’(2’H)-dicarboxylate lies in its spiro structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H23N3O4

Molecular Weight

321.37 g/mol

IUPAC Name

5-O-tert-butyl 3-O-ethyl spiro[6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-4,1'-cyclopropane]-3,5-dicarboxylate

InChI

InChI=1S/C16H23N3O4/c1-5-22-13(20)12-11-10(17-18-12)6-9-19(16(11)7-8-16)14(21)23-15(2,3)4/h5-9H2,1-4H3,(H,17,18)

InChI Key

XZMGMVQRQVLTMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC2=C1C3(CC3)N(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

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